
2-(3-Methoxyphenyl)aniline
Overview
Description
2-(3-Methoxyphenyl)aniline is an organic compound with the molecular formula C13H13NO It consists of an aniline group substituted with a methoxyphenyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-methoxyaniline with an appropriate aryl halide under palladium-catalyzed conditions, such as the Suzuki-Miyaura coupling reaction . This reaction typically requires a palladium catalyst, a base, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, often around 100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert nitro derivatives of this compound to the corresponding amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)aniline
- 2-(2-Methoxyphenyl)aniline
- 3-(3-Methoxyphenyl)aniline
Comparison: 2-(3-Methoxyphenyl)aniline is unique due to the position of the methoxy group, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and reaction rates, making it a valuable compound for specific applications.
Biological Activity
2-(3-Methoxyphenyl)aniline, an organic compound featuring a methoxy group on a phenyl ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 199.25 g/mol
This compound is characterized by the presence of an aniline moiety substituted with a methoxy group at the meta position, which influences its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further investigation in drug development.
- Mechanism of Action : The compound likely interacts with bacterial cell membranes or specific enzymes, disrupting essential processes for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown promising results against various cancer cell lines.
- Case Study Findings : In vitro assays demonstrated that the compound significantly reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics .
Antiprotozoal Activity
In addition to its antibacterial and anticancer properties, this compound has been tested for antiprotozoal activity against organisms such as Entamoeba histolytica and Giardia intestinalis.
- Results : The compound exhibited IC values lower than those of known antiprotozoal agents, suggesting enhanced efficacy in treating protozoal infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.
- Redox Activity : It can participate in redox reactions, acting as both an electron donor and acceptor, which may play a role in its antimicrobial properties .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
2-(3-methoxyphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQIDJIQNGOLKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374844 | |
Record name | SBB007488 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38089-02-0 | |
Record name | SBB007488 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38089-02-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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